

The Solubility Profile of 6-Bromopicolinic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Bromopicolinic acid*

Cat. No.: *B189399*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopicolinic acid is a substituted pyridine carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a bromine atom and a carboxylic acid group on a pyridine ring, imparts a specific polarity that dictates its solubility in different solvent systems. Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, enabling proper solvent selection for reactions, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for **6-Bromopicolinic acid** in organic solvents, details established experimental protocols for solubility determination, and presents a logical workflow for this analytical process.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Bromopicolinic acid** is provided in the table below.

Property	Value
Molecular Formula	C ₆ H ₄ BrNO ₂
Molecular Weight	202.01 g/mol
Appearance	Off-white to tan powder
Melting Point	192-194 °C
pKa	3.25 (Predicted)

Solubility Data

Currently, publicly available quantitative solubility data for **6-Bromopicolinic acid** in a range of organic solvents is limited. The information is primarily qualitative, describing its general behavior in different solvent classes. The following table summarizes the available qualitative solubility information.

Solvent	Solvent Class	Solubility
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Slightly Soluble[1][2][3]
Methanol	Polar Protic	Slightly Soluble[1][2]
Alcohols (general)	Polar Protic	Soluble[4]
Water	Polar Protic	Soluble[4]
Non-polar solvents	Non-polar	Less Soluble[4]

The polar nature of the carboxylic acid and the pyridine nitrogen atom suggests a preference for polar solvents capable of hydrogen bonding and dipole-dipole interactions. The bromine atom, while contributing to the molecular weight and size, has a more moderate effect on the overall polarity.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. The shake-flask method is considered the gold standard for

determining thermodynamic equilibrium solubility.

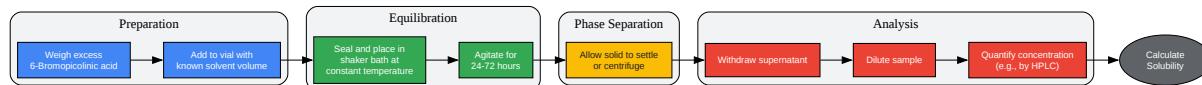
The Shake-Flask Method

This method is widely regarded as the most reliable for measuring the thermodynamic solubility of a compound.[5][6][7] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Methodology:

- Preparation: Add an excess amount of **6-Bromopicolinic acid** to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Equilibration: Seal the vials and place them in a constant temperature shaker bath, typically at 25 °C or 37 °C, depending on the application. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[8] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[8]
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to ensure a clear separation of the solid and liquid phases.
- Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. To prevent precipitation, it may be necessary to immediately dilute the sample with a suitable solvent in which the compound is highly soluble.
- Analysis: Quantify the concentration of **6-Bromopicolinic acid** in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC is advantageous as it can separate the analyte from any potential impurities.[5]
- Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Turbidimetric Method


This is a higher-throughput method often used in early drug discovery to determine kinetic solubility.

Methodology:

- Stock Solution Preparation: Prepare a concentrated stock solution of **6-Bromopicolinic acid** in a solvent in which it is freely soluble, such as DMSO.
- Titration: Add small, precise volumes of the stock solution to a buffered aqueous solution or the organic solvent of interest in a multi-well plate.
- Turbidity Measurement: After each addition, measure the turbidity of the solution using a nephelometer or a plate reader capable of light scattering measurements.
- Solubility Determination: The point at which a significant increase in turbidity is observed corresponds to the precipitation of the compound. The concentration at this point is taken as the kinetic solubility.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for **6-Bromopicolinic acid** in organic solvents is not extensively documented in the literature, its qualitative solubility profile indicates a preference for polar solvents. For applications requiring precise solubility values, the shake-flask method is the recommended experimental protocol. The methodologies and workflow provided in this guide offer a robust framework for researchers and drug development professionals to accurately determine the solubility of **6-Bromopicolinic acid**, facilitating its effective use in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. toku-e.com [toku-e.com]
- 2. 6-Bromopicolinic acid(21190-87-4)IR [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. 4-Bromopyridine-2-carboxylic acid CAS#: 30766-03-1 [m.chemicalbook.com]
- 7. 6-Bromopicolinic acid | 21190-87-4 [chemicalbook.com]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- To cite this document: BenchChem. [The Solubility Profile of 6-Bromopicolinic Acid in Organic Solvents: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189399#solubility-of-6-bromopicolinic-acid-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com